molecular formula C15H14N2O7S B4557544 N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4557544
M. Wt: 366.3 g/mol
InChI Key: HWBHGGDKQPEUTK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C15H14N2O7S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.05217196 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis and Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2013) focused on synthesizing new aryl sulfonamide derivatives, including N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, and evaluating their antibacterial activity. The compounds exhibited moderate to good activity against selected bacterial strains, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

  • Sulfonamide Synthesis Methods : Jingjing Xia et al. (2021) provided an overview of methodologies for synthesizing N-aryl sulfonamides from nitroarenes, highlighting the importance of sulfonamides in pharmacology and their broad application in the creation of drugs (Jingjing Xia et al., 2021).

Pharmacological Effects

  • Diuretic and Antihypertensive Agents : Research by Mujeeb Ur Rahman et al. (2014) explored the pharmacological and structure-activity relationship of N-substituted benzene sulfonamide derivatives, showing significant diuretic and antihypertensive activity in synthesized compounds (Mujeeb Ur Rahman et al., 2014).

  • Optical Activity and Biological Applications : A study by E. Foresti et al. (2003) demonstrated the synthesis of optically active α-amidoalkylphenyl sulfones, illustrating their potential as building blocks for preparing biologically active compounds (E. Foresti et al., 2003).

Structural and Activity Relationship

  • Antitumor Sulfonamides : Research by T. Owa et al. (2002) evaluated the structure and gene expression relationship of antitumor sulfonamides, shedding light on the pharmacophore structure and drug-sensitive cellular pathways for this class of compounds (T. Owa et al., 2002).

  • 5-HT₆ Receptor Antagonists : A study by R. Nirogi et al. (2012) on aryl sulfonamide series led to the identification of potent and selective 5-HT₆ receptor antagonists, demonstrating the compounds' cognitive enhancement potential in animal models (R. Nirogi et al., 2012).

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c1-22-13-4-2-10(17(18)19)8-12(13)16-25(20,21)11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHGGDKQPEUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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